molecular formula C9H10FNO3 B1607920 (2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid CAS No. 959579-83-0

(2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid

Cat. No. B1607920
CAS RN: 959579-83-0
M. Wt: 199.18 g/mol
InChI Key: UVPUCKXUPWNMOE-YUMQZZPRSA-N
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Description

(2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid, also known as AMPA, is a non-selective ionotropic glutamate receptor agonist. It is widely used in scientific research to study the mechanisms of action of glutamate receptors and their role in various physiological and pathological processes.

Scientific Research Applications

Medicinal Applications

This compound is a type of heterocyclic compound . Heterocyclic compounds are crucial components of many pharmaceuticals . They are often used in the development of drugs due to their diverse chemical structures and biological activities .

Antifungal Applications

Heterocyclic derivatives, such as this compound, have been synthesized and shown to have enhanced antifungal action against plant pathogenic fungi . This suggests potential use in the development of antifungal agents.

Bioavailability Enhancement

The compound has been used in the development of a solid preparation with high bioavailability . The preparation process involves mixing the active ingredients with sucrose fatty acid ester, micronizing, and adding excipient . This process improves the membrane permeation capability of the active ingredients, thereby enhancing the bioavailability of the preparation .

Industrial Fine Chemicals

Chiral amines, such as this compound, are important components of many industrially important fine chemicals . They can be used in a variety of industrial processes, including the production of dyes, pigments, and polymers .

Agrochemicals

Chiral amines are also used in the production of agrochemicals . These compounds can be used to develop pesticides, herbicides, and other agricultural products .

Biocatalysis

Recent advances in synthetic applications of ω-transaminases for the production of chiral amines, like this compound, have been reviewed . This suggests potential use in biocatalysis, a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions .

properties

IUPAC Name

(2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPUCKXUPWNMOE-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(C(=O)O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H]([C@@H](C(=O)O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376144
Record name (2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid

CAS RN

959579-83-0
Record name (2S,3S)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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